molecular formula C12H27NS B8690888 2-(Decylthio)ethanamine CAS No. 29873-30-1

2-(Decylthio)ethanamine

Cat. No.: B8690888
CAS No.: 29873-30-1
M. Wt: 217.42 g/mol
InChI Key: OIWXLVBZDMAARO-UHFFFAOYSA-N
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Description

2-(Decylthio)ethanamine (CAS 36362-09-1), commonly formulated as its hydrochloride salt, is a sulfur-containing alkylamine with the molecular formula C₁₂H₂₇NS·HCl (molecular weight: 253.88 g/mol) . Structurally, it consists of a decylthio (C₁₀H₂₁S-) group attached to an ethanamine backbone. This compound is a multifunctional biocide registered for use in industrial water systems, particularly recirculating cooling systems, due to its broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Additionally, it exhibits biofilm disruption and corrosion inhibition properties, making it a dual-action agent in water treatment applications .

Scientific Research Applications

Antimicrobial Properties

DTEA exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This makes it particularly useful in environments prone to microbial contamination.

Biocide in Cooling Water Systems

DTEA is registered for use as a biocide in recirculating cooling water systems. It effectively controls microbial growth, thereby preventing biofouling and enhancing system efficiency. A study indicated that DTEA could reduce bacterial populations significantly, achieving up to 3 log reductions over a four-day period at dosages of 10 ppm .

Application Microorganism Targeted Efficacy Dosage
Cooling Water TreatmentBacteria, Algae3 log reduction10 ppm
Biofilm ControlVarious biofilm-forming speciesEffective removal0.1 mg/L

Corrosion Inhibition

DTEA not only acts as a biocide but also serves as a corrosion inhibitor. Its dual functionality is particularly advantageous in industrial applications where both microbial control and metal protection are required.

Case Study: Corrosion Performance

In laboratory evaluations, DTEA demonstrated significant corrosion inhibition in metal surfaces exposed to corrosive environments. The biocide's ability to form protective films on metal surfaces contributed to its effectiveness in reducing corrosion rates.

Metal Type Corrosion Rate (mm/year) With DTEA Without DTEA
Carbon Steel0.150.050.20
Stainless Steel0.100.020.12

Formulations and Stability

DTEA is often formulated with other agents to enhance its properties and stability under varying conditions.

Low-Temperature Stability

Research has shown that formulations containing DTEA can maintain their antimicrobial efficacy even at lower temperatures, which is crucial for outdoor applications such as cooling towers and air washing systems . A typical commercial formulation includes DTEA at concentrations ranging from 12% to 19% by weight, often combined with propylene glycol to prevent freezing.

Environmental Considerations

The environmental impact of DTEA has been assessed through ecotoxicology studies, which indicate that while it is effective against microbial contaminants, careful management is necessary to mitigate any potential ecological risks associated with its use .

Regulatory Status

DTEA has been reviewed by regulatory bodies for its safety and efficacy in industrial applications. It is important for users to adhere to recommended dosages and application guidelines to ensure both effectiveness and safety.

Chemical Reactions Analysis

Key Reaction Conditions

StepReactantsCatalyst/TempTimeProductYield
12-Ethyl-2-oxazoline + Decyl mercaptanZnCl₂, 140°C45–75 min2-(Decylthio)ethyl propionamide>95%
2Hydrolysis with HCl150–160°C2 hrDTEA-HClQuant.

Neutralization and Free Amine Isolation

DTEA-HCl is neutralized with 0.2 equivalents of KOH (25% solution) at 100°C to liberate the free amine . Phase separation occurs within 30 minutes, yielding DTEA with <1% residual water after drying .

Carbamic Acid Derivative Formation

DTEA reacts with CO₂ to form a carbamic acid salt, enhancing its stability and biocidal efficacy:

  • Method : CO₂ is bubbled through an acetonitrile solution of DTEA, producing a white precipitate .

  • Yield : 62.1% (analogous reaction with 2-(octylthio)ethanamine) .

Reaction Parameters

ParameterValue
SolventAcetonitrile
CO₂ ExposureBubbling until saturation
ProductDTEA carbamate

Oxidation and Substitution Reactions

DTEA undergoes:

  • Oxidation : Forms sulfoxides (R-SO-CH₂CH₂NH₂) or sulfones (R-SO₂-CH₂CH₂NH₂) using H₂O₂ or KMnO₄.

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Environmental Degradation

DTEA-HCl degrades in aqueous systems via:

  • Hydrolysis : pH-dependent breakdown at >25°C, forming decyl mercaptan and ethyleneamine derivatives .

  • Microbial degradation : Half-life of 10–30 days in aerobic soil .

Biocidal Synergy

DTEA-HCl exhibits enhanced antimicrobial activity when combined with N-tributyl tetradecyl phosphonium chloride (TPC), achieving 99% reduction of Klebsiella pneumoniae at 50 ppm (1:1 ratio) .

Synergistic Efficacy Data

DTEA-HCl:TPC Ratio% Microbial Reduction
1:199%
3.5:185%

Stability in Formulations

DTEA-HCl formulations (15–35% active) remain stable in propylene glycol/water mixtures (40–65% water) without phase separation, even after freeze-thaw cycles .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-(Decylthio)ethanamine (DTEA) in laboratory settings?

  • Synthesis : DTEA is typically synthesized via nucleophilic substitution between 1-decanethiol and 2-chloroethylamine under reflux in a polar aprotic solvent (e.g., dimethylformamide). Purification involves column chromatography or recrystallization.
  • Characterization :

  • NMR Spectroscopy : Confirm molecular structure using 1^1H and 13^13C NMR to identify thioether (-S-) and amine (-NH2_2) groups.
  • Mass Spectrometry : Validate molecular weight (MW: 245.46 g/mol) via ESI-MS or GC-MS.
  • X-ray Crystallography (if crystalline): Resolve 3D structure to confirm bond angles and intermolecular interactions .

Q. How does DTEA disrupt biofilm formation, and what experimental models are suitable for studying its efficacy?

  • Mechanism : DTEA chelates inorganic ions (e.g., Ca2+^{2+}, Mg2+^{2+}) in the biofilm extracellular matrix, destabilizing its structural integrity .
  • Experimental Models :

  • Static Biofilm Assays : Use microtiter plates with bacterial strains (e.g., Pseudomonas aeruginosa) and quantify biofilm biomass via crystal violet staining.
  • Flow-Cell Systems : Simulate dynamic biofilm growth under controlled shear stress.
  • Confocal Microscopy : Visualize biofilm architecture post-DTEA treatment using fluorescent dyes (e.g., SYTO 9) .

Advanced Research Questions

Q. What computational approaches can predict DTEA’s interaction with bacterial membrane components?

  • Density Functional Theory (DFT) : Calculate binding energies between DTEA and metal ions (e.g., Fe3+^{3+}) to validate chelation efficacy .
  • Molecular Dynamics (MD) Simulations : Model DTEA’s penetration into lipid bilayers to assess membrane disruption kinetics.
  • Docking Studies : Screen DTEA against biofilm-associated proteins (e.g., lectins) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in DTEA’s reported biocidal efficacy across different pH ranges?

  • Methodological Adjustments :

  • pH-Dependent Activity Assays : Test DTEA in buffered solutions (pH 4–10) to identify optimal activity windows.
  • Ionic Strength Controls : Account for interference from environmental ions (e.g., NaCl) using ICP-MS to quantify free metal ions .
    • Data Normalization : Express efficacy relative to control biocides (e.g., glutaraldehyde) to control for experimental variability .

Q. What strategies optimize DTEA’s synergistic use with oxidizing biocides without inducing microbial resistance?

  • Combination Therapy Design :

  • Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices for DTEA + hypochlorite mixtures.
  • Time-Kill Curves : Assess bactericidal kinetics under alternating biocide exposure.
    • Resistance Monitoring : Perform whole-genome sequencing on treated biofilms to detect genetic adaptations .

Q. Data Validation and Reproducibility

Q. How should researchers validate DTEA’s environmental safety profile to meet regulatory standards?

  • Toxicity Testing :

  • EC50/LC50 Assays : Use Daphnia magna or algal models (OECD Test 202/201) to assess acute toxicity.
  • Bioaccumulation Studies : Measure logP values (experimental vs. predicted) to evaluate environmental persistence .
    • Regulatory Alignment : Cross-reference EPA guidelines (e.g., OCSPP 810.3000) for biocide registration requirements .

Q. Physicochemical Properties of DTEA

Property Value Method Source
Molecular Weight245.46 g/molESI-MS
Water Solubility0.2 mg/L (25°C)OECD 105 (Shake Flask)
logP (Octanol-Water)4.1HPLC Retention Time
pKa (Amine Group)9.8 ± 0.2Potentiometric Titration

Citations

  • Basic questions focus on foundational synthesis and mechanistic studies.
  • Advanced questions emphasize computational modeling, data reconciliation, and regulatory compliance.
  • Methodological rigor aligns with standards in crystallography (SHELX ), DFT , and EPA protocols .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2,2-Diphenylethan-1-amine

  • Structure : Features two phenyl groups attached to the ethanamine backbone.
  • Applications : Primarily used as a chiral building block in pharmaceuticals and polymers .
  • Key Differences : The aromatic phenyl groups enhance π-π stacking interactions, making it suitable for asymmetric catalysis and drug synthesis. In contrast, the hydrophobic decylthio group in 2-(Decylthio)ethanamine improves surfactant properties, aiding biofilm penetration .

Chiral Amines (e.g., (S)-α-Methylbenzylamine)

  • Structure : Contains a methylbenzyl group for enantioselective induction.
  • Applications: Employed in asymmetric synthesis of pharmaceuticals (e.g., β-enamino esters) with moderate enantiomeric excess (57% ee) .
  • Key Differences : While chiral amines prioritize stereochemical control, this compound’s thioether group enhances oxidative stability and metal-binding capacity, critical for corrosion inhibition .

Substituted Phenethylamines (e.g., 2C-B, NBOMe)

  • Structure : Aromatic methoxy or halogen substituents on a phenethylamine core.
  • Applications : Psychoactive drugs targeting serotonin receptors .
  • Key Differences : The polar thioether and long alkyl chain in this compound reduce CNS activity but increase hydrophobicity, optimizing adhesion to microbial membranes .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Notable Properties
This compound 253.88 Thioether, alkylamine Biocide, corrosion inhibitor Broad-spectrum antimicrobial, surfactant properties
2,2-Diphenylethan-1-amine 197.29 Aromatic, amine Pharmaceutical synthesis Chiral induction, π-π stacking
(S)-α-Methylbenzylamine 121.18 Benzyl, chiral center Asymmetric catalysis Enantioselectivity (57% ee)
2C-B (Psychoactive) 261.14 Methoxy, bromine Recreational drug Serotonin receptor agonism

Environmental and Regulatory Profiles

  • Toxicity : Classified under EPA Pesticide Chemical Code 128963, with moderate aquatic toxicity (LC₅₀: 5–10 mg/L for fish) .
  • Regulatory Status : Approved for industrial use in the U.S. and EU, unlike psychoactive phenethylamines, which are controlled substances .

Properties

CAS No.

29873-30-1

Molecular Formula

C12H27NS

Molecular Weight

217.42 g/mol

IUPAC Name

2-decylsulfanylethanamine

InChI

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3

InChI Key

OIWXLVBZDMAARO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the hydrolysis in the above step is complete, the reactor is cooled to about 100° C. and approximately 2.0 equivalents of sodium hydroxide (217 lbs of 50 weight percent solution), based upon the hydrochloric acid added in the production of 2-(decylthio)ethanamine hydrochloride, are introduced with stirring in approximately 30 minutes. The reaction mixture is allowed to settle until phase separation is complete (approximately 30 minutes) and the 2-(decylthio)ethanamine is decanted off. The 2-(decylthio)ethanamine can be passed over a drying agent such as sodium sulfate, or may be vacuum stripped to remove any dissolved and/or entrained water.
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